1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyrazine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrazine rings
Vorbereitungsmethoden
The synthesis of 1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one typically involves multi-step reactions that include cyclization and functionalization processes. One common synthetic route involves the condensation of appropriate precursors, followed by cyclization under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For example, the use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or luminescence
Wirkmechanismus
The mechanism of action of 1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1h-imidazo[4,5-b]pyrazin-2(3h)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazine: Another fused heterocyclic compound with similar structural features but different reactivity and applications.
Imidazo[1,2-a]pyrimidine: Known for its use in medicinal chemistry and drug development.
Imidazo[1,5-a]pyridine: Used in materials science and pharmaceutical research.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it suitable for a wide range of applications .
Biologische Aktivität
1-Methyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fused imidazole and pyrazine ring structure. Its molecular formula is C6H6N4O, and it possesses unique chemical properties that contribute to its biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that derivatives of imidazo[4,5-b]pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines. Notably, derivatives have been shown to induce apoptosis in tumor cells by modulating kinase signaling pathways .
- Neuropharmacological Effects : Some studies suggest that compounds similar to this compound can act as antagonists at NMDA receptors, indicating potential use in treating neurological disorders .
Therapeutic Applications
The therapeutic potential of this compound spans several areas:
1. Antituberculotic Agents
Research has identified antituberculotic activity in derivatives of this compound. For example, the synthesis of various derivatives showed promising results against Mycobacterium tuberculosis .
2. Anticancer Agents
Studies have reported that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and HL60 (leukemia) with IC50 values in the nanomolar range .
3. Neurological Disorders
The ability to modulate neurotransmitter systems positions this compound as a candidate for treating conditions like schizophrenia and other neurodegenerative diseases .
Case Study 1: Antituberculotic Activity
In a study published in Pharmazie (1996), researchers synthesized various derivatives of this compound and evaluated their antituberculotic activity. Among the tested compounds, several demonstrated significant inhibitory effects on Mycobacterium tuberculosis growth.
Case Study 2: Cytotoxicity in Cancer Models
A study conducted on phenylacetamide variants found that specific modifications to the imidazo[4,5-b]pyrazine scaffold resulted in enhanced cytotoxicity against cancer cell lines. The mechanism was linked to the downregulation of key kinases involved in cell cycle regulation and apoptosis .
Data Tables
Compound | Activity | IC50 (nM) | Target |
---|---|---|---|
Derivative A | Antituberculotic | N/A | Mycobacterium tuberculosis |
Derivative B | Cytotoxic | 294 | HCT116 colon cancer |
Derivative C | Cytotoxic | 362 | HL60 leukemia |
Eigenschaften
IUPAC Name |
3-methyl-1H-imidazo[4,5-b]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(9-6(10)11)7-2-3-8-5/h2-3H,1H3,(H,7,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMPXCLEQITWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84996-45-2 |
Source
|
Record name | 1-methyl-1H,2H,3H-imidazo[4,5-b]pyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.